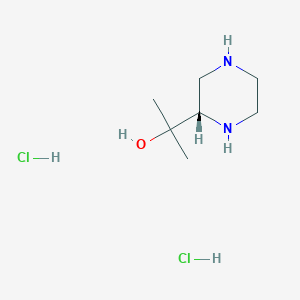

(S)-2-(Piperazin-2-YL)propan-2-OL 2hcl

Overview

Description

(S)-2-(Piperazin-2-YL)propan-2-OL 2hcl, also known as S-(+)-PPAP, is a chiral compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of phenylpiperazine derivatives, which are known to exhibit various biological activities.

Scientific Research Applications

Antifungal Activity : Piperazine derivatives have shown significant potential as antifungal agents. A study by Chai et al. (2011) reported the synthesis of compounds including 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluoro-phenyl)-3-[(4-substituted phenyl)-piperazin-1-yl]-propan-2-ols, which exhibited excellent antifungal activities with a broad spectrum against various human pathogenic fungi.

Binding Mechanism Analysis : The binding mechanism of arylpiperazine derivatives, such as (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, with α1A-adrenoceptor has been studied. Xu et al. (2016) used molecular docking and X-ray crystallography for this analysis, providing insights into drug design for highly selective antagonists.

Asymmetric Synthesis of Pharmaceuticals : Piperazine derivatives have been utilized in the asymmetric synthesis of certain drugs. For example, Narsaiah and Nagaiah (2010) described an efficient method for synthesizing the anxiolytic drug Enciprazine.

Antidepressant Drug Development : Research by Martínez et al. (2001) explored new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with potential dual action at 5-HT1A serotonin receptors and serotonin transporter for antidepressant applications.

Antimalarial Agents : Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their capacity to inhibit the growth of Plasmodium falciparum. Their study highlights the importance of structural features like hydroxyl groups, propane chains, and fluor elements for antiplasmodial activity.

Inhibitors for Protein Tyrosine Phosphatase 1B : Gupta et al. (2010) investigated substituted phenoxy-3-piperazin-1-yl-propan-2-ols for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which are relevant in antidiabetic drug development.

Chiral Separation and Analysis : The work of Rudolph et al. (1990) involved the development of methods for determining the enantiomers of saterinone, a compound structurally related to piperazine derivatives, in plasma samples.

Optically Active Antifungal Azoles : Upadhayaya et al. (2004) synthesized a series of optically active azoles, including (2R,3S)-2-(2,4-difluorophenyl)-3-[(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol, and evaluated their antifungal activity.

Chemical Characterization : Grijalvo et al. (2015) reported the synthesis and characterization of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, which falls under the category of piperazine derivatives.

Depression and Anxiety Treatment Research : Silanes et al. (2004) synthesized compounds derived from benzodioxin-piperazine and benzo[b]thiophene for potential use in treating depression and anxiety.

properties

IUPAC Name |

2-[(2S)-piperazin-2-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-7(2,10)6-5-8-3-4-9-6;;/h6,8-10H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZHFQRHNUAMJB-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCCN1)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CNCCN1)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)

![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)